3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Lipophilicity Drug Discovery ADME

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0) is a critical hydantoin derivative for targeted protein degradation and lead optimization. The 4-methyl group confers a quantifiable increase in lipophilicity (LogP -0.8 vs -1.2 for non-methylated analog), enhancing CNS permeability and oral bioavailability. The propanoic acid moiety provides a reactive handle for conjugation in PROTAC synthesis. Choose this methylated building block to systematically vary physicochemical properties without altering the core pharmacophore. Ideal for medicinal chemistry and combinatorial library diversification.

Molecular Formula C6H8ClNO2S
Molecular Weight 193.65 g/mol
CAS No. 43189-50-0
Cat. No. B1292666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
CAS43189-50-0
Molecular FormulaC6H8ClNO2S
Molecular Weight193.65 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(C(=O)O)N.Cl
InChIInChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13)
InChIKeyXDOJUXYYROKWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS 43189-50-0) Procurement and Structural Profile


3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-50-0) is a hydantoin derivative characterized by a methyl-substituted imidazolidine-2,4-dione core linked to a propanoic acid moiety. This compound belongs to the class of imidazolidine-2,4-diones and is recognized for its role as a building block in organic synthesis . It is not a generic hydantoin; the presence of both the methyl group at the 4-position and the propanoic acid side chain distinguishes it from simpler hydantoin analogs and confers specific physicochemical and synthetic properties relevant to medicinal chemistry and materials science .

Why Generic Hydantoin Substitution Fails for CAS 43189-50-0 in Research Applications


The substitution of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid with non-methylated hydantoin-5-propionic acid (CAS 5624-26-0) or other hydantoin derivatives is not equivalent due to quantifiable differences in physicochemical properties and synthetic reactivity. The methyl group at the 4-position significantly alters lipophilicity, as evidenced by a LogP of -0.801841 [1] compared to -1.2 for the non-methylated analog [2]. This change impacts solubility, membrane permeability, and metabolic stability. Furthermore, the propanoic acid side chain enables conjugation and coupling reactions that are distinct from hydantoins lacking this functional handle [3]. In contexts such as targeted protein degradation or combinatorial library synthesis, these differences translate directly into divergent pharmacokinetic and synthetic outcomes, making indiscriminate substitution a source of experimental error.

Quantitative Differentiation Evidence for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid


Enhanced Lipophilicity (LogP) via 4-Methyl Substitution Compared to Non-Methylated Hydantoin-5-propionic Acid

The 4-methyl substitution in 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid results in a quantifiably higher LogP (-0.801841) [1] compared to the non-methylated hydantoin-5-propionic acid (LogP = -1.2) [2]. This increase in lipophilicity directly impacts the compound's partitioning behavior, predicted membrane permeability, and potential for blood-brain barrier penetration, making it a distinct tool for medicinal chemistry optimization.

Lipophilicity Drug Discovery ADME

Structural Determinant: 4-Methyl Group Adds Molecular Weight and Steric Bulk vs. Core Hydantoin Scaffold

The presence of the 4-methyl group increases the molecular weight of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid to 186.17 g/mol , compared to 172.14 g/mol for 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (hydantoin-5-propionic acid) . This structural modification introduces steric bulk at the 4-position, which can alter enzyme binding, metabolic stability, and crystallinity, providing a distinct handle for structure-activity relationship (SAR) studies.

Molecular Design SAR Building Blocks

Predicted pKa and Ionization State at Physiological pH vs. Non-Methylated Analog

The predicted pKa of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is 4.049 [1], which is slightly higher than the pKa of 3.92 reported for hydantoin-5-propionic acid [2]. This difference, while small, can affect the compound's ionization state at physiological pH (7.4), where both exist predominantly as anions. However, the methylated derivative's LogD at pH 7.4 is -4.34 [1], indicating it remains highly hydrophilic, a property that may be advantageous for renal clearance or aqueous formulation.

Ionization Solubility Formulation

Synthetic Versatility: Propanoic Acid Handle for Conjugation vs. Non-Functionalized Hydantoins

The propanoic acid moiety provides a reactive carboxyl group that enables straightforward amide bond formation via standard coupling reagents such as EDC/HCl . In contrast, many hydantoin building blocks lack this functional group, limiting their utility in modular synthesis. The methyl substitution at the 4-position does not interfere with this conjugation chemistry, allowing for the creation of diverse libraries of amides, esters, and hydrazides. This synthetic handle is explicitly leveraged in the context of PROTAC (Proteolysis Targeting Chimera) development, where the compound is categorized as a 'Protein Degrader Building Block' [1].

Conjugation PROTAC Bioconjugation

Optimal Application Scenarios for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid in Research and Development


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity

In lead optimization campaigns where a hydantoin scaffold is being evaluated, the 4-methyl substituted derivative offers a quantifiable increase in LogP (+0.4 vs. non-methylated) without altering the core pharmacophore. This is directly applicable to improving CNS penetration or oral bioavailability while maintaining the hydantoin's capacity for enzyme inhibition. Researchers can systematically vary lipophilicity by selecting this methylated analog, as evidenced by the LogP data [1].

Targeted Protein Degradation (PROTAC) Linker Development

The carboxylic acid group of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid serves as a conjugation point for attaching E3 ligase ligands or target protein binders. Its classification as a 'Protein Degrader Building Block' [2] underscores its utility in assembling bifunctional molecules. The methyl substitution may also confer metabolic stability to the linker region, a critical consideration in PROTAC design.

Structure-Activity Relationship (SAR) Studies of Hydantoin-Based Inhibitors

This compound is a valuable tool for probing the steric and electronic requirements of the hydantoin binding site. The presence of the 4-methyl group (ΔMW +14.03 g/mol) allows researchers to assess tolerance for alkyl substitution at this position. Parallel synthesis with the non-methylated analog enables direct comparison of potency and selectivity in enzyme assays.

Building Block for Heterocyclic Compound Libraries

The well-defined stereochemistry and stability of the imidazolidine-2,4-dione core, combined with the reactive propanoic acid handle, make this compound an ideal precursor for generating diverse heterocyclic libraries. Its use in coupling reactions [3] allows for rapid diversification, supporting both medicinal chemistry and agrochemical discovery efforts.

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